2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(piperidin-1-yl)ethan-1-one
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Overview
Description
2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(piperidin-1-yl)ethan-1-one is a complex organic compound that features a combination of indole, sulfonyl, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(piperidin-1-yl)ethan-1-one typically involves multiple steps, starting with the preparation of the indole derivative. The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The fluorophenyl group is introduced via electrophilic aromatic substitution.
The sulfonyl group is then added through sulfonation, typically using reagents like chlorosulfonic acid or sulfur trioxide
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(piperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The piperidine moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets in the body. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity, while the piperidine moiety can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core.
Fluorophenyl derivatives: Compounds with similar fluorophenyl groups.
Piperidine derivatives: Compounds with similar piperidine moieties.
Uniqueness
2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(piperidin-1-yl)ethan-1-one is unique due to its combination of these three functional groups, which can confer distinct chemical and biological properties. This combination can result in enhanced binding affinity, specificity, and pharmacokinetic properties compared to other similar compounds.
Properties
IUPAC Name |
2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonyl-1-piperidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O3S/c23-18-8-6-7-17(13-18)14-25-15-21(19-9-2-3-10-20(19)25)29(27,28)16-22(26)24-11-4-1-5-12-24/h2-3,6-10,13,15H,1,4-5,11-12,14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHYDIMNHKJKLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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